

Lauryldiethanolamine (CAS No. 1541-67-9): A Technical Guide to its Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldiethanolamine (LDEA), a tertiary amino compound with surfactant properties, is increasingly recognized for its diverse applications beyond industrial and cosmetic formulations. This technical guide provides an in-depth overview of the current research applications of LDEA (CAS No. 1541-67-9), with a focus on its biological activities and its utility as a chemical probe in cellular assays. This document details its observed effects on cell growth, differentiation, and its potential mechanisms of action, including its behavior as a lysosomotropic and antibacterial agent. Detailed experimental protocols and quantitative data from recent studies are presented to facilitate further research and application in drug development and cellular biology.

Chemical and Physical Properties

Lauryldiethanolamine is an organic compound characterized by a dodecyl (lauryl) hydrocarbon tail and a diethanolamine headgroup. This amphiphilic structure imparts surfactant properties, making it soluble in various solvents.[1]



Property	Value	Reference
CAS Number	1541-67-9	[1]
Molecular Formula	C16H35NO2	[1]
Molecular Weight	273.45 g/mol	[1]
Appearance	Colorless to light yellow liquid or solid	[2]
Boiling Point	195 °C at 3 mmHg	[3]
Melting Point	185-190 °C	[3]

Research Applications and Biological Activity

Recent research has highlighted the significant biological effects of **Lauryldiethanolamine**, particularly in the context of cell biology and toxicology. A key study by Pahl et al. (2024) investigated the bioactivity of 45 common plastic extractables, including LDEA, using high-content imaging and cytotoxicity assays.[4]

Cytotoxicity and Effects on Cell Growth

In a comprehensive study, LDEA was identified as one of the few tested extractables to exhibit significant biological activity.[4] It demonstrated a strong inhibitory effect on the growth of U2OS (human osteosarcoma) cells.[5]

Assay	Cell Line	Effect	Concentration	Reference
Cell Growth Inhibition	U2OS	Strong Inhibition	Starting from 30 μΜ	[5]
Cell Painting Assay	U2OS	Morphological Changes (Induction ≥ 5%)	3 μΜ	[4]
Osteogenesis Inhibition	hMSCs	Toxic	≥10 µM	[5]



Lysosomotropic Behavior

Lauryldiethanolamine has been observed to exhibit lysosomotropic behavior.[5]
Lysosomotropic agents are lipophilic weak bases that can cross cellular membranes and accumulate in acidic organelles such as lysosomes. This accumulation can lead to various cellular effects, including lysosomal membrane permeabilization and induction of cell death.[2] The mechanism involves the protonation of the amine group within the acidic lysosomal lumen, which traps the molecule inside.[2]

Antibacterial Activity

As a cationic surfactant, **Lauryldiethanolamine** possesses antibacterial properties. The proposed mechanism of action is the disruption of the bacterial cell membrane integrity.[6] The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[7][8]

Experimental Protocols Cell Painting Assay for Morphological Profiling

This protocol is adapted from the methodology used by Pahl et al. (2024) and general Cell Painting protocols for U2OS cells.[1][3][9]

Objective: To assess the effect of **Lauryldiethanolamine** on cellular morphology.

Materials:

- U2OS cells (ATCC)
- McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)
- Lauryldiethanolamine (CAS No. 1541-67-9) stock solution in a suitable solvent (e.g., DMSO)
- Staining solution containing:
 - Hoechst 33342 (for DNA)



- Concanavalin A, Alexa Fluor 488 conjugate (for Endoplasmic Reticulum)
- SYTO 14 Green Fluorescent Nucleic Acid Stain (for Nucleoli and cytoplasmic RNA)
- Phalloidin, Alexa Fluor 568 conjugate (for F-actin)
- Wheat-germ agglutinin (WGA), Alexa Fluor 555 conjugate (for Golgi and plasma membrane)
- MitoTracker Deep Red (for Mitochondria)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Washing solution (e.g., PBS)
- High-content imaging system

Procedure:

- Cell Seeding: Seed U2OS cells in 384-well plates at a density of approximately 2,000 cells per well in 40 μL of supplemented McCoy's 5A medium.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment: Prepare serial dilutions of **LauryIdiethanolamine** in a medium with reduced FBS (2%). Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls. Pahl et al. (2024) tested a concentration of 3 μΜ.[4]
- Incubation: Incubate the plates for 24-48 hours.
- Staining and Fixation:
 - Add the mitochondrial and nuclear stains (MitoTracker and Hoechst) and incubate.
 - Fix the cells with the fixation solution.
 - Permeabilize the cells and add the remaining fluorescent dyes (Concanavalin A, SYTO 14, Phalloidin, WGA).



- Wash the cells with PBS between steps.
- Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes.
- Image Analysis: Use image analysis software to segment individual cells and extract morphological features (e.g., size, shape, texture, intensity).

Osteogenesis Inhibition Assay

This is a general protocol for assessing the inhibition of osteogenic differentiation of human mesenchymal stem cells (hMSCs). The Pahl et al. (2024) study reported toxicity at concentrations \geq 10 μ M.[5]

Objective: To determine the effect of **Lauryldiethanolamine** on the differentiation of hMSCs into osteoblasts.

Materials:

- Human Mesenchymal Stem Cells (hMSCs)
- Basal medium (e.g., DMEM) with 10% FBS
- Osteogenic induction medium (basal medium supplemented with dexamethasone, βglycerophosphate, and ascorbic acid)
- · Lauryldiethanolamine stock solution
- Alizarin Red S staining solution for calcium deposition visualization
- Alkaline Phosphatase (ALP) activity assay kit

Procedure:

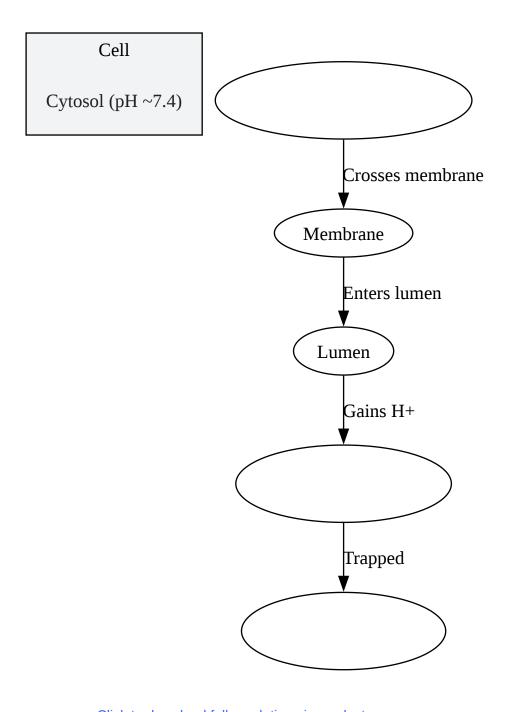
 Cell Seeding: Plate hMSCs in multi-well plates and culture in basal medium until they reach confluence.



- Induction of Differentiation: Replace the basal medium with osteogenic induction medium containing various concentrations of **Lauryldiethanolamine** (e.g., starting from below 10 μM to higher concentrations). Include a positive control (osteogenic medium without LDEA) and a negative control (basal medium).
- Medium Change: Change the medium every 2-3 days for 14-21 days.
- · Assessment of Osteogenesis:
 - Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7 or 10), lyse the cells and measure ALP activity using a commercial kit.
 - Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, which appear as red nodules.
- Quantification: Quantify the Alizarin Red S staining by extracting the dye and measuring its absorbance.

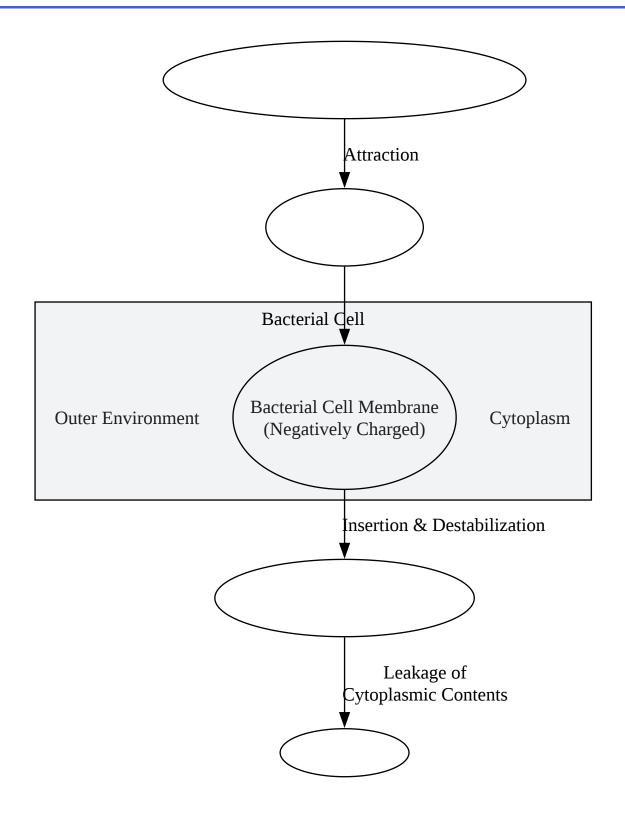
Visualizations of Mechanisms of Action





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Conclusion



Lauryldiethanolamine is emerging as a compound of interest for researchers in cell biology, toxicology, and drug development. Its defined effects on cell growth and differentiation, coupled with its lysosomotropic and antibacterial properties, make it a valuable tool for studying fundamental cellular processes. The provided data and protocols offer a foundation for further investigation into its mechanisms of action and potential therapeutic or biotechnological applications. As a known leachable from plastic materials, understanding its biological impact is also critical for the safety assessment of materials used in biopharmaceutical manufacturing and advanced therapies.[4][10][11]

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